molecular formula C2H2F4O B159155 Methane, oxybis(difluoro- CAS No. 1691-17-4

Methane, oxybis(difluoro-

Cat. No. B159155
CAS RN: 1691-17-4
M. Wt: 118.03 g/mol
InChI Key: IOCGMLSHRBHNCM-UHFFFAOYSA-N
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Description

“Methane, oxybis(difluoro-” is a small molecule . It is not intended for human or veterinary use and is used only for research. The molecular formula of this compound is C2H2F4O.


Chemical Reactions Analysis

While specific chemical reactions involving “Methane, oxybis(difluoro-” are not detailed in the search results, there are studies on methane combustion. One study discusses a chemical mechanism for methane-air combustion, which has been validated against literature data under oxy-conditions . Another study focuses on aromatics formation in fuel-rich methane oxy-combustion .

Scientific Research Applications

  • Electrophilic Fluorination : Difluorobis(fluoroxy)methane, a derivative of methane oxybis(difluoro-), has been utilized as an electrophilic fluorinating agent. This compound is effective in achieving selective monofluorination of 1,3-dicarbonyls, such as diketones and ketoesters, with high regioselectivity. For instance, the fluorination of methyl 3-oxopentanoate with difluorobis(fluoroxy)methane results in methyl 2-fluoro-3-oxo-pentanoate with a high conversion rate and selectivity (Bailey, Casteel, & Syvret, 2002).

  • Oxidative Methane Upgrading : Methane, including its oxybis(difluoro-) derivative, is a focus of research for oxidative upgrading. This process is economically significant and presents a challenging yet rewarding aspect within catalysis research. Oxidative methane upgrading could revolutionize the chemical value chain due to its potential in transforming methane into more valuable chemicals (Hammond, Conrad, & Hermans, 2012).

  • Catalytic Conversion to Chemicals and Fuels : Research has explored the use of methane, including oxybis(difluoro-) derivatives, for the production of chemicals and as a source of energy. Strategies such as steam and carbon dioxide reforming or partial oxidation of methane are being studied. These processes aim to utilize methane for the production of ethylene or liquid hydrocarbon fuels (Lunsford, 2000).

  • Flammability Studies : The flammability of methane, including its derivatives, is an important area of study. Understanding the explosion hazards of gases like methane is crucial for industries that produce or use flammable gases. Research has been conducted to determine lower and upper flammable limits, maximum pressures, and rates of pressure rise for various gases, including methane (Cashdollar et al., 2000).

  • Gas Sensing and Detection : Methane and its derivatives have applications in gas sensing technologies. For instance, research on the hydrothermal synthesis of hierarchical ultrathin NiO nanoflakes has shown potential for high-performance CH4 sensing. Such advancements are crucial for detecting methane leaks and preventing hazards associated with its accumulation (Zhou et al., 2018).

  • Methanotrophs and Methane Utilization : Methanotrophs, bacteria capable of using methane as their sole carbon source, have potential biotechnological applications using methane, including its oxybis(difluoro-) derivatives. These applications range from producing single-cell protein and biopolymers to generating electricity. The study of methanotrophs reveals possibilities for adding value while using methane as a carbon source (Strong, Xie, & Clarke, 2015).

Safety and Hazards

While specific safety and hazards related to “Methane, oxybis(difluoro-” are not detailed in the search results, methane, in general, can be hazardous in high concentrations. Hazardous events can occur due to accidents during transport, accidental releases at manufacturing facilities, and farming accidents .

Mechanism of Action

1,1,3,3-Tetrafluorodimethyl Ether, also known as Methane, oxybis(difluoro-, is a chemical compound with the molecular formula C2H2F4O Despite extensive searches, detailed information about its mechanism of action, biochemical pathways, pharmacokinetics, and environmental effects is not readily available

Biochemical Analysis

Biochemical Properties

It is known that methane, the parent compound of 1,1,3,3-TETRAFLUORODIMETHYL ETHER, plays a significant role in biochemical reactions, particularly in methanotrophs and methanogens . Methanotrophs consume methane as the only source of carbon, while methanogens produce methane as a metabolic byproduct

Cellular Effects

Methane, its parent compound, has been shown to influence cell function in methanotrophs and methanogens

Molecular Mechanism

Methane, its parent compound, is known to undergo oxidation to methanol by methane monooxygenase (MMO) in methanotrophs

Temporal Effects in Laboratory Settings

The temporal effects of Methane, oxybis(difluoro-, or 1,1,3,3-TETRAFLUORODIMETHYL ETHER, in laboratory settings are not well-documented. Methane, its parent compound, has been shown to influence cell growth and polyhydroxybutyrate synthesis in high cell density cultivation of Methylocystis sp. MJC1

Dosage Effects in Animal Models

It is known that the parent compound, methane, has been associated with lung inflammatory effects in animal models

Metabolic Pathways

Methane, its parent compound, is known to be involved in several metabolic pathways, including CO2 to methane, methanol to methane, and acetate to methane

Transport and Distribution

It is known that methane, its parent compound, can be transported and distributed within cells and tissues of methanotrophs and methanogens

Subcellular Localization

It is known that methane, its parent compound, can be localized in various subcellular compartments in methanotrophs and methanogens

properties

IUPAC Name

difluoromethoxy(difluoro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F4O/c3-1(4)7-2(5)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCGMLSHRBHNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OC(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073271
Record name bis(Difluoromethyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1691-17-4
Record name 1,1′-Oxybis[1,1-difluoromethane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1691-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methane, oxybis(difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name bis(Difluoromethyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does 1,1,3,3-Tetrafluorodimethyl ether interact with water in the gas phase, and what are the downstream effects?

A1: [] When 1,1,3,3-Tetrafluorodimethyl ether is ionized in the gas phase, it can undergo a series of bimolecular reactions with water molecules. The primary reaction involves the nucleophilic attack of water on the ionized form of 1,1,3,3-Tetrafluorodimethyl ether (specifically, the CF2H-O=CHF+ ion). This attack results in the loss of formyl fluoride (HFCO) and the formation of protonated difluoromethanol (CF2H-OH2+). Subsequent reactions with additional water molecules lead to the step-wise elimination of hydrogen fluoride (HF) and another formyl fluoride molecule, ultimately yielding the proton-bound dimer of water, H5O2+.

Q2: What is the role of infrared multiphoton dissociation (IRMPD) spectroscopy in this research?

A2: [] IRMPD spectroscopy was instrumental in identifying the most probable isomeric forms of the intermediate ions generated during the reaction sequence. By analyzing the fragmentation patterns induced by infrared irradiation, researchers could correlate experimental spectra with theoretical calculations and determine the structural characteristics of ions with m/z 99 (CF2H-O=CHF+) and m/z 69 (CF2H-OH2+). This spectroscopic technique provided crucial insights into the mechanistic pathway of the reaction between 1,1,3,3-Tetrafluorodimethyl ether and water.

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